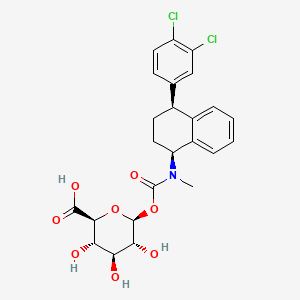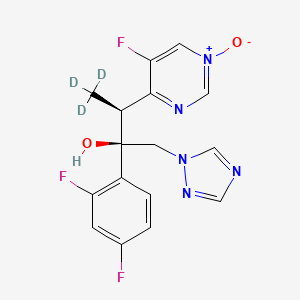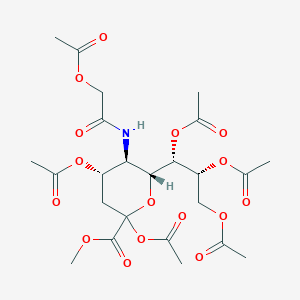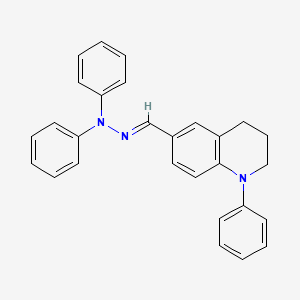
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon, also known as TPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPD is a yellowish-orange powder that is synthesized through a multi-step reaction process. In
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon is not yet fully understood. However, it has been suggested that 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and division. It has also been suggested that 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon may act by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon can induce cell death in certain cancer cells. 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon has also been shown to inhibit the growth of certain bacteria and fungi. However, the effects of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon on human cells and tissues are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon in lab experiments is its unique electronic properties, which make it a potential candidate for use in organic electronics. Additionally, 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon has been shown to have potential applications in the development of new antibiotics and anti-cancer drugs. However, one of the limitations of using 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon. One potential direction is to further explore its anti-cancer properties and its potential use in the development of new anti-cancer drugs. Another potential direction is to investigate its potential use in the development of new antibiotics and antifungal drugs. Additionally, further research is needed to fully understand the mechanism of action of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon and its effects on human cells and tissues. Finally, there is potential for further research on the use of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon in organic electronics.
Conclusion:
In conclusion, 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique electronic properties, anti-cancer, antibacterial, and antifungal properties make it a potential candidate for the development of new drugs and organic electronics. Further research is needed to fully understand the mechanism of action of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon and its effects on human cells and tissues.
Méthodes De Synthèse
The synthesis of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon involves a multi-step reaction process starting from the condensation of 1-phenyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and diphenylhydrazine in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to yield 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon has been studied for its potential use in organic electronics due to its unique electronic properties.
Propriétés
IUPAC Name |
N-phenyl-N-[(E)-(1-phenyl-3,4-dihydro-2H-quinolin-6-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3/c1-4-12-25(13-5-1)30-20-10-11-24-21-23(18-19-28(24)30)22-29-31(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-9,12-19,21-22H,10-11,20H2/b29-22+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVOXDNHVAEIHH-QUPMIFSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






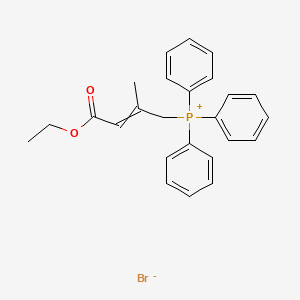
![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)
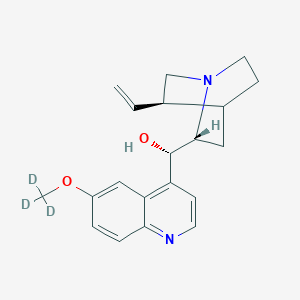
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
